molecular formula C5H11NO3 B13756408 Carbamic acid, hydroxymethyl-, propyl ester CAS No. 6092-64-4

Carbamic acid, hydroxymethyl-, propyl ester

Cat. No.: B13756408
CAS No.: 6092-64-4
M. Wt: 133.15 g/mol
InChI Key: WUGXIZBRANVOBT-UHFFFAOYSA-N
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Description

Carbamic acid, hydroxymethyl-, propyl ester (CAHPE) is a carbamate derivative characterized by a hydroxymethyl (-CH₂OH) substituent on the carbamic acid backbone and a propyl ester (-OCH₂CH₂CH₃) group. Carbamates are widely studied for their roles in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrolytic stability and bioactivity. For instance, carbamates with hydroxymethyl or propyl ester groups are utilized as intermediates in drug synthesis, enzyme inhibitors (e.g., HIV protease inhibitors), and functional additives in materials science.

Properties

CAS No.

6092-64-4

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

propyl N-hydroxy-N-methylcarbamate

InChI

InChI=1S/C5H11NO3/c1-3-4-9-5(7)6(2)8/h8H,3-4H2,1-2H3

InChI Key

WUGXIZBRANVOBT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)N(C)O

Origin of Product

United States

Preparation Methods

Carbamate Ester Formation via Carbamoyl Chloride Reaction

One classical method involves reacting the appropriate ester of a carboxylic acid or its salt with carbamoyl chloride in the presence of an organic solvent and a base such as pyridine. This method is exemplified in the synthesis of carbamate esters of salicylic acid derivatives and can be adapted for carbamic acid, hydroxymethyl-, propyl ester synthesis.

Typical Procedure:

  • Dissolve the ester precursor in an organic solvent (e.g., ethyl acetate).
  • Add carbamoyl chloride dropwise with stirring.
  • Maintain the reaction temperature around 40–50°C for approximately 20 hours.
  • Work up by acidification and extraction to isolate the carbamate ester.
  • Purify by recrystallization or chromatography.

Example Data Table:

Reactant Ester Carbamoyl Chloride Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Propyl ester Hydroxymethyl carbamoyl chloride Ethyl acetate 45 21 ~50 >95

Notes: The yield and purity depend on the stoichiometry and solvent choice. Pyridine acts as both solvent and base to neutralize HCl formed.

Hydrogenolysis of Carbamate Esters

Hydrogenolysis is used to remove protecting groups or convert carbamate esters into desired derivatives. For this compound, catalytic hydrogenation with palladium on carbon under mild pressure (e.g., 50 psi) at room temperature can be employed.

Key Parameters:

  • Catalyst: Palladium on charcoal (5–10% Pd/C).
  • Solvent: Ethyl acetate or ethanol mixtures.
  • Pressure: 50 psi hydrogen.
  • Temperature: Ambient (20–25°C).
  • Time: 1–2 hours.

Outcome: Efficient cleavage of protecting groups with high yield and retention of stereochemical integrity.

Coupling Reactions Using Carbodiimide Agents

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate carbamate bond formation between hydroxyl and carbamoyl groups.

Typical Conditions:

  • Solvent: Mixture of N,N-dimethylformamide (DMF) and dichloromethane (CH₂Cl₂).
  • Temperature: 0–25°C.
  • Stoichiometry: Slight excess of coupling agents to minimize side reactions.
  • Reaction Time: 2–24 hours depending on substrate.

Advantages: Mild conditions, high selectivity, and good yields.

Esterification of Carboxylic Acids with Alcohols or Halides

This compound synthesis may involve esterification of 2,2-bis(hydroxymethyl)propionic acid derivatives with propanol or propyl halides.

Methods:

  • Acid-catalyzed esterification with alcohols under reflux.
  • Conversion of carboxylic acid to salt using KOH or NaOH, followed by reaction with alkyl halides at low temperatures.
  • Cyclization using triphosgene or chloroformate derivatives in the presence of bases at low temperatures (e.g., −78°C).

Reaction Scheme:

  • $$ \text{Carboxylic Acid} + \text{ROH} \xrightarrow[\text{acid}]{\text{heat}} \text{Ester} + H_2O $$
  • $$ \text{Carboxylate Salt} + \text{R-X} \xrightarrow{\text{heat}} \text{Ester} + \text{Salt} $$

Analytical Data and Reaction Optimization

Yield and Purity Influencing Factors

Factor Effect on Yield/Purity Notes
Temperature control Precise control improves stereoselectivity and reduces side products Especially critical during reduction steps
Solvent polarity Influences solubility and reaction rate Dichloromethane and ethyl acetate commonly used
Stoichiometry Excess reagents may lead to by-products Balanced molar ratios preferred
Catalyst choice Palladium on carbon preferred for hydrogenolysis Catalyst loading affects reaction time

Characterization Techniques

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Carbamoyl chloride reaction Carbamoyl chloride, pyridine, ethyl acetate Straightforward, good yields Requires careful handling of reagents
Hydrogenolysis Pd/C catalyst, H₂, ethyl acetate/ethanol Mild, selective deprotection Requires hydrogenation setup
Carbodiimide coupling EDCI, HOBt, DMF/CH₂Cl₂ High selectivity, mild conditions Sensitive to moisture
Esterification (acid + alcohol) Acid catalyst, reflux Simple, scalable May require removal of water
Alkyl halide substitution Base (KOH/NaOH), alkyl halide Efficient for alkyl esters Side reactions possible

Research Discoveries and Innovations

Recent advances emphasize:

  • Use of catalytic potassium cyanide with hydroxylamine for hydroxamic acid derivatives, which may be adapted for carbamate esters to improve yields and selectivity.
  • Microwave-assisted synthesis to accelerate carbamate formation.
  • Enzymatic and photoorganocatalytic methods for greener synthesis routes, though less common for carbamate esters.
  • Continuous flow reactors for improved reaction control and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates generally undergo hydrolysis under acidic or basic conditions. For propyl N-(hydroxymethyl)carbamate:

Reaction Type Conditions Products Mechanism
Acid-Catalyzed Hydrolysis H₂O, H⁺ (e.g., HCl, H₂SO₄)Carbamic acid (unstable) → CO₂ + propyl alcoholProtonation of carbonyl oxygen, nucleophilic attack by water, ester cleavage .
Base-Catalyzed Hydrolysis NaOH/H₂O, followed by H⁺ workupSodium carbamate → N-(hydroxymethyl)amine + propyl alcoholDeprotonation, nucleophilic hydroxide attack, carboxylate intermediate formation .

Key findings:

  • Basic hydrolysis proceeds irreversibly due to carboxylate stability .

  • Acidic hydrolysis may release CO₂ gas as a byproduct .

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group is susceptible to oxidation:

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic (H₂SO₄)Propyl N-(carboxy)carbamateOver-oxidation may degrade the carbamate backbone .
CrO₃Jones reagent (H₂O/acetone)Propyl N-(keto)carbamate (unstable)Requires controlled stoichiometry.

Reduction Reactions

Selective reduction of functional groups:

Reducing Agent Conditions Product Selectivity
LiAlH₄Dry etherPropyl alcohol + N-methylamineReduces ester to alcohol and hydroxymethyl to methyl .
NaBH₄MethanolNo reaction (carbamate stability)Limited reactivity due to carbamate resonance .

Substitution Reactions

The hydroxymethyl group can participate in nucleophilic substitutions:

Reagent Conditions Product Application
Tosyl chloride (TsCl)Pyridine, 0°CPropyl N-(tosyloxymethyl)carbamateActivates -OH for displacement by amines or thiols .
SOCI₂RefluxPropyl N-(chloromethyl)carbamateIntermediate for further alkylation .

Thermal Decomposition

At elevated temperatures (>150°C), carbamates decompose via:

Propyl N-(hydroxymethyl)carbamateΔIsocyanate+Propyl alcohol+HCHO\text{Propyl } N\text{-(hydroxymethyl)carbamate} \xrightarrow{\Delta} \text{Isocyanate} + \text{Propyl alcohol} + \text{HCHO}

  • Isocyanates are highly reactive, enabling polymer or urea derivative synthesis .

Transesterification

The propyl ester can be exchanged with other alcohols:

Alcohol Catalyst Product Yield
MethanolH⁺ or NaOHMethyl N-(hydroxymethyl)carbamate~70%
Benzyl alcoholH₂SO₄Benzyl N-(hydroxymethyl)carbamate~65%

Comparative Reactivity Table

Reaction Rate (Relative) Activation Energy Key Influencing Factors
Basic hydrolysisFastLowNaOH concentration, temperature .
Acidic hydrolysisModerateModerateAcid strength, steric hindrance .
Oxidation (KMnO₄)SlowHighpH, solvent polarity.

Mechanistic Insights

  • Hydrolysis : Follows a nucleophilic acyl substitution pathway, with tetrahedral intermediate formation .

  • Oxidation : Proceeds via radical intermediates in acidic Mn(VII) systems.

  • Reduction : LiAlH₄ acts as a strong hydride donor, breaking C=O and C-N bonds .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Carbamic acid esters play a significant role in drug development. They are often used as prodrugs , which are chemically modified drugs that become active only after metabolic conversion. Studies have shown that certain carbamate esters can protect parent compounds from first-pass metabolism, enhancing their bioavailability when administered orally . For instance, N,N-disubstituted carbamate esters have been evaluated for their stability and efficacy as prodrugs for dopaminergic compounds, demonstrating potent inhibition of butyrylcholinesterase while maintaining stability in various biological environments .

2. Organic Synthesis

In organic chemistry, carbamic acid esters serve as intermediates in the synthesis of more complex molecules. They can undergo various chemical reactions such as cyclization and hydrolysis to yield valuable products. For example, intramolecular cyclization reactions involving carbamate derivatives have been explored to generate cyclic hydroxamic acids, which are important in medicinal chemistry for their potential therapeutic effects .

3. Agrochemicals

The compound's reactivity makes it a candidate for use in agrochemicals. Its derivatives may exhibit herbicidal or insecticidal properties, contributing to the development of safer and more effective agricultural chemicals. Research into the biological activity of carbamic acid esters indicates potential applications in pest control formulations.

Case Studies

Study Focus Findings
Prodrug Evaluation Stability and EfficacyN,N-disubstituted carbamate esters showed high plasma stability and potent inhibition of cholinesterases, suggesting their utility as prodrugs for dopaminergic therapies.
Intramolecular Cyclization Synthesis MethodologySuccessful formation of cyclic hydroxamic acids from N-benzyloxy carbamate derivatives indicated the versatility of carbamate esters in organic synthesis.
Agrochemical Potential Biological ActivityInvestigations into the herbicidal properties of carbamate derivatives revealed promising results for agricultural applications.

Mechanism of Action

The mechanism of action of carbamic acid, hydroxymethyl-, propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbamic acid, which can then interact with various biological molecules. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Structural Variations

  • Substituent Complexity : CAHPE’s hydroxymethyl-propyl ester structure is simpler than compounds like P4 (), which incorporates a triazole ring and tert-butoxycarbonyl group, enhancing its specificity in enzyme assays. Conversely, phenylmethyl or cyclopropyl substituents () increase steric bulk, affecting bioavailability.
  • Ester Group Impact : Propyl esters (e.g., P4 , CAHPE) generally exhibit moderate hydrolytic stability compared to phenyl esters (), which are more resistant to enzymatic cleavage.

Research Findings and Data

Stability and Reactivity

  • Carbamates with hydroxymethyl groups (e.g., N-[1-(hydroxymethyl)cyclopropyl]carbamic acid esters ) demonstrate enhanced solubility in polar solvents, critical for drug formulation.
  • Propyl esters in CAHPE may offer a balance between lipophilicity and metabolic clearance, as seen in tert-butyl carbamates ().

Biological Activity

Carbamic acid, hydroxymethyl-, propyl ester, also known by its IUPAC name (R)-1-(hydroxymethyl)-2,2-dimethyl-propyl carbamate , is a compound with significant biological activity. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H19NO3
  • Molecular Weight : 189.25 g/mol
  • Functional Groups : Hydroxymethyl and propyl ester groups contribute to its reactivity and biological interactions.

The biological activity of carbamic acid esters, including hydroxymethyl-, propyl ester, primarily involves the hydrolysis of the ester group, which releases active carbamic acid derivatives. These derivatives can interact with various biological targets, including:

  • Enzymes : They may inhibit or activate enzymatic pathways.
  • Receptors : Modulation of receptor activity can lead to various biochemical effects.

Research indicates that these interactions can result in significant pharmacological effects such as cytotoxicity against cancer cells and antimicrobial activity .

Pharmacological Effects

Carbamic acid esters exhibit a range of pharmacological activities:

  • Anticancer Activity : Certain derivatives have demonstrated the ability to induce cell death in cancer cells through mechanisms such as mitotic arrest and disruption of microtubule polymerization .
  • Antimicrobial Activity : The compound has shown efficacy against various microbial strains, making it a candidate for further investigation in the development of antimicrobial agents .
  • Enzyme Inhibition : Some carbamic acid compounds are known to inhibit histone deacetylase (HDAC) activity, which is relevant in cancer therapy and other proliferative conditions .

1. Anticancer Activity

A study evaluated the cytotoxic effects of various carbamic acid derivatives on glioblastoma (GBM) cells. The results indicated that specific modifications at the indolyl positions significantly enhanced cytotoxicity. For instance, compounds with propyl esters exhibited a GI50 approaching 10 nM, demonstrating potent inhibition of cell growth .

2. Antimicrobial Efficacy

Research highlighted the antimicrobial properties of carbamic acid derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential of these compounds in treating infections caused by resistant bacterial strains .

Data Table: Biological Activities of Carbamic Acid Derivatives

Compound NameMolecular FormulaMolecular WeightBiological Activity
Hydroxymethyl Propyl EsterC9H19NO3189.25 g/molAnticancer, Antimicrobial
Propyl CarbamateC4H9NO2103.12 g/molEnzyme Inhibition
Indolyl-Pyridinyl DerivativeC11H23NO3217.31 g/molCytotoxicity in GBM Cells

Q & A

Q. What are the standard synthetic routes for carbamic acid esters with hydroxymethyl and propyl substituents, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves coupling hydroxymethyl-propylamine with chloroformates or activated carbonyl derivatives under anhydrous conditions. For example, sodium borohydride-mediated asymmetric reduction in alcohol/halogenated solvent mixtures (e.g., methanol/dichloromethane) at low temperatures (-15°C to 0°C) achieves high stereoselectivity (>99% ee) . Optimization includes solvent polarity adjustments to stabilize intermediates and control reaction kinetics. Yield improvements (e.g., >78%) are achieved via stepwise temperature ramping and excess reducing agents.

Q. How are structural purity and stereochemistry confirmed for carbamic acid esters?

  • Methodological Answer : Analytical workflows combine chiral HPLC with polarimetric detection to resolve enantiomers. For example, (1S,2R)-configured derivatives are validated using ¹H/¹³C NMR (e.g., δ 7.45 ppm for benzyl protons in DMSO-d₆) and HRMS-ESI (e.g., m/z 493 [MH⁺] for heteroaryl carbamates) . X-ray crystallography is employed for absolute configuration determination in crystalline derivatives .

Q. What role do protecting groups (e.g., tert-butyl esters) play in carbamate synthesis?

  • Methodological Answer : The tert-butyloxycarbonyl (Boc) group is widely used to protect amines during multi-step syntheses. For instance, Boc-protected intermediates like (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester are deprotected under acidic conditions (HCl/dioxane) to yield free amines without side reactions .

Advanced Research Questions

Q. How can enzymatic catalysis improve enantioselectivity in carbamate synthesis compared to chemical methods?

  • Methodological Answer : Microbial enzymes (e.g., Rhodococcus erythropolis SC 13845) catalyze stereospecific hydroxylation of ketone precursors to produce (1S,2R)-carbamates with >99.4% ee . Key advantages include milder reaction conditions (pH 7–8, 25–37°C) and reduced racemization. Comparative studies show chemical methods require chiral auxiliaries or ligands (e.g., BINAP), increasing cost and complexity .

Q. What strategies resolve contradictions in stereochemical outcomes between computational predictions and experimental data?

  • Methodological Answer : Discrepancies arise from solvent effects or transition-state stabilization not captured in silico. For example, DFT calculations may predict (1R,2S) configurations, but experimental data (via NOESY NMR) reveal (1S,2R) dominance due to hydrogen bonding in polar solvents. Hybrid QM/MM simulations incorporating explicit solvent models improve agreement .

Q. How do substituent effects (e.g., chloro, methoxy) influence carbamate stability and reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the carbamate carbonyl, accelerating nucleophilic attacks (e.g., hydrolysis). Substituent positioning is critical: meta-chloro derivatives show 2-fold higher stability than para-analogs in aqueous buffers (pH 7.4). Hammett σ⁺ correlations quantify these effects .

Q. What advanced techniques characterize carbamate degradation pathways under oxidative stress?

  • Methodological Answer : LC-MS/MS with isotopically labeled analogs tracks degradation products. For example, [¹³C]-labeled carbamates exposed to ROS (e.g., H₂O₂) reveal hydroxylated byproducts via radical intermediates. EPR spectroscopy identifies transient species, while Arrhenius plots model degradation kinetics .

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